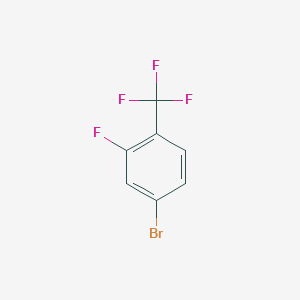

4-Bromo-2-fluorobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPBVXQEVBURGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382346 | |

| Record name | 4-Bromo-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142808-15-9 | |

| Record name | 4-Bromo-2-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-fluorobenzotrifluoride CAS number

An In-Depth Technical Guide to 4-Bromo-2-fluorobenzotrifluoride

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and materials science sectors, the strategic use of fluorinated intermediates is paramount. These compounds serve as foundational scaffolds for molecules with enhanced stability, bioavailability, and unique electronic properties. Among these, this compound, identified by its CAS number 142808-15-9 , emerges as a particularly versatile and valuable building block.[1][2][3] This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

The significance of this compound lies in the unique interplay of its three distinct functional groups attached to the benzene ring. The trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, significantly influences the electronic nature of the aromatic system and can enhance the metabolic stability and lipophilicity of derivative compounds.[1] The bromine atom provides a reactive handle, a key site for a variety of chemical transformations, most notably in cross-coupling reactions that are fundamental to constructing complex molecular architectures.[1] The fluorine atom further modulates the electronic properties and can influence binding interactions in biological systems.[1] This trifecta of functionalities makes it a prized intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development. This compound is typically a colorless to light yellow clear liquid under standard conditions.[2]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 142808-15-9 | [1][2][3] |

| Molecular Formula | C₇H₃BrF₄ | [2][3] |

| Molecular Weight | 243.0 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Density | ~1.72 g/mL | [2] |

| Refractive Index | n20/D ~1.46 | [2] |

| Purity | ≥ 98% (GC) is commonly available | [2] |

For structural elucidation and quality control, spectroscopic analysis is indispensable. While specific spectra are lot-dependent, quantum chemical calculations, particularly using Density Functional Theory (DFT), are highly effective in predicting the spectroscopic data for this compound.[1]

-

¹H NMR: The spectrum is expected to show three distinct signals corresponding to the three protons on the aromatic ring.

-

¹³C NMR: Seven signals are anticipated, one for each of the seven carbon atoms in the molecule.[1]

-

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds, and would show distinct signals for the fluorine atom on the ring and the trifluoromethyl group.[1]

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of this compound is not a trivial process, often involving multi-step sequences designed to introduce the required functional groups with precise regiochemical control.[1] The causality behind the choice of a synthetic route is driven by the availability and cost of starting materials, scalability, and the desired purity of the final product.

One established conceptual pathway begins with a more accessible aromatic precursor, followed by a sequence of reactions to install the necessary substituents. For instance, a synthesis could start from m-chlorobenzotrifluoride, proceeding through nitration, ammoniation, bromination, and deamination to arrive at the target compound.[1] Another common strategy involves the functionalization of a substituted aniline, such as 3-fluoroaniline, which can be brominated and then converted to the final product via diazotization reactions.[1]

Below is a representative, step-by-step protocol illustrating a plausible synthetic approach. This protocol is designed as a self-validating system, where the successful isolation and characterization of the intermediate at each stage confirms the efficacy of the preceding step.

Protocol: Multi-step Synthesis from 3-Fluoroaniline

Step 1: Bromination of 3-Fluoroaniline

-

Rationale: To introduce the bromine atom at the position para to the amine, which is an activating group.

-

Procedure:

-

Dissolve 3-fluoroaniline in a suitable solvent like acetic acid.

-

Cool the mixture in an ice bath to control the reaction exotherm.

-

Slowly add a solution of bromine in acetic acid dropwise with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a solution of sodium bisulfite to remove excess bromine.

-

Neutralize with a base (e.g., NaOH solution) and extract the product (4-bromo-3-fluoroaniline) with an organic solvent like ethyl acetate.

-

Purify by column chromatography or recrystallization.

-

Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)

-

Rationale: To convert the amino group into the trifluoromethyl group. This is a complex transformation and for the purpose of this guide, we will represent it conceptually as leading towards the final product structure after subsequent steps not detailed here. A more direct route to the benzotrifluoride might involve starting with a precursor already containing the CF3 group. However, for illustrative purposes, the diazotization is a key transformation of anilines.

-

Procedure:

-

Dissolve the purified 4-bromo-3-fluoroaniline in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄).

-

Cool the solution to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

The resulting diazonium tetrafluoroborate can then be subjected to further transformations to yield the benzotrifluoride moiety.

-

Caption: General workflow for a Pd-catalyzed cross-coupling reaction.

Core Applications

The unique structural features of this compound make it a valuable intermediate in several high-value industries.

-

Pharmaceutical Development: This is a primary application area. The compound serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly in the development of antiviral and anticancer agents. [2]The incorporation of the fluorinated benzotrifluoride moiety can enhance a drug candidate's metabolic stability, bioavailability, and binding affinity. [1]

-

Agrochemical Research: Similar to pharmaceuticals, the structural motifs of this compound are instrumental in designing new, more effective pesticides, herbicides, and fungicides. [2]

-

Materials Science: this compound is used in the synthesis of advanced polymers and coatings. Its incorporation can lead to materials with improved thermal stability, chemical resistance, and specific optical properties. [2][4]For instance, it can be a precursor for monomers used to create polymers with high optical clarity for applications in displays and optical fibers. [4]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage of this compound are critical to ensure laboratory safety. While a comprehensive review of the Safety Data Sheet (SDS) is mandatory before use, the following points summarize key safety protocols. [5][6][7] Table 2: Summary of Safety and Handling Procedures

| Category | Recommendation |

| Handling | Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames. [5][6] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [5][6] |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. [5][7]Store at room temperature or as recommended by the supplier. [2] |

| First Aid (General) | In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. [5][7]If inhaled, move to fresh air. [6][7]If swallowed, do NOT induce vomiting and seek immediate medical attention. [5][6]Always consult a physician and show them the SDS. [5] |

| Fire Fighting | Use dry chemical, CO₂, or foam to extinguish. [6] |

Conclusion

This compound is more than just a chemical compound; it is a versatile tool that empowers innovation in drug discovery, agrochemical development, and materials science. Its unique combination of a reactive bromine atom, a stability-enhancing trifluoromethyl group, and a modulating fluorine atom provides a powerful platform for synthetic chemists. A deep understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential to create the next generation of advanced molecules and materials.

References

- This compound | 142808-15-9 - Benchchem. (n.d.).

-

2-Bromo-4-fluorobenzotrifluoride | C7H3BrF4 | CID 2734909 - PubChem. (n.d.). Retrieved from [Link]

-

4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem. (n.d.). Retrieved from [Link]

- The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (n.d.).

- 5-Bromo-2-fluorobenzotrifluoride: A Crucial Building Block for Pharma Innovation. (n.d.).

- The Role of this compound in Advanced Materials Synthesis. (2025-10-09).

- 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem. (n.d.).

- The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. (n.d.).

Sources

4-Bromo-2-fluorobenzotrifluoride physical properties

An In-depth Technical Guide to 4-Bromo-2-fluorobenzotrifluoride: Properties, Applications, and Safety

Introduction

This compound is a fluorinated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a trifluoromethyl group alongside bromine and fluorine substituents on a benzene ring, imparts a combination of stability, reactivity, and electronic properties that make it a valuable and versatile building block in modern organic synthesis.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core physical and chemical properties of this compound, alongside essential information on its handling, applications, and spectroscopic characteristics. The insights herein are intended to facilitate its effective use in the laboratory and support the development of novel molecules and materials.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundation of any successful synthetic protocol. The following section details the key identifiers for this compound.

-

Systematic Name : 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene

-

Common Synonyms : 4-Bromo-α,α,α,2-tetrafluorotoluene[1]

-

CAS Number : 142808-15-9[1]

-

Molecular Formula : C₇H₃BrF₄[1]

-

Molecular Weight : 243.0 g/mol [1]

The strategic placement of the bromo, fluoro, and trifluoromethyl groups on the benzene ring dictates the compound's reactivity and physical properties. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the electronic nature of the aromatic ring, while the bromine atom serves as a versatile handle for a wide array of cross-coupling reactions.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for designing experimental setups, including solvent selection, reaction temperature, and purification methods. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.72 g/cm³ | [1] |

| Refractive Index | n20/D 1.46 | [1] |

| Boiling Point | Data not consistently available | |

| Melting Point | 87 °C (Note: This value from one source seems unusually high for a liquid and may be inaccurate or refer to a different isomer. The compound is generally described as a liquid at room temperature.) | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents like benzene, ethanol, and chloroform. | [3] |

| Storage Temperature | Recommended to store at room temperature. | [1][2] |

Spectroscopic Profile and Structural Verification

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic techniques. While raw spectral data is beyond the scope of this guide, the expected characteristics are described below, reflecting the compound's molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would show complex multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns would be influenced by both fluorine and adjacent protons.

-

¹⁹F NMR : Two distinct signals would be expected. One for the single fluorine atom on the ring and another, more intense signal for the -CF₃ group.

-

¹³C NMR : The spectrum would display seven distinct carbon signals, with their chemical shifts influenced by the attached atoms (Br, F, and the CF₃ group).

-

-

Infrared (IR) Spectroscopy : The IR spectrum is used to identify functional groups. Key vibrational bands would include C-F stretching, C-Br stretching, and strong absorptions characteristic of the C-F bonds within the trifluoromethyl group. Aromatic C-H and C=C stretching vibrations would also be prominent.

-

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

The following workflow illustrates a standard process for the chemical characterization of a synthetic intermediate like this compound.

Caption: Workflow for Spectroscopic Characterization.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate. The following information is derived from safety data sheets and should be consulted before handling the compound.

| Hazard Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

-

Handling : Use in a well-ventilated area, preferably within a fume hood. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Key Applications in Chemical Synthesis

This compound is not an end-product but a crucial intermediate. Its value lies in its ability to introduce a fluorinated phenyl moiety into larger, more complex molecules.

-

Pharmaceutical Development : It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of antiviral and anticancer agents.[1] The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve the bioavailability and efficacy of drug candidates.

-

Agrochemicals : Similar to pharmaceuticals, the incorporation of fluorinated groups can enhance the potency and environmental persistence of herbicides, pesticides, and fungicides.

-

Materials Science : This compound is utilized in the synthesis of advanced polymers and coatings.[1][4] The presence of fluorine can impart desirable properties such as increased thermal stability, chemical resistance, and specific optical characteristics.[4]

The synthetic utility of this compound stems from the differential reactivity of its substituents, allowing for selective chemical transformations.

Caption: Role as a Synthetic Intermediate.

Conclusion

This compound is a high-value chemical intermediate with a well-defined set of physical and chemical properties. Its trifluoromethyl, bromo, and fluoro substituents provide a powerful combination of features that are highly sought after in the fields of medicinal chemistry, agrochemical synthesis, and materials science. A thorough understanding of its properties, handling requirements, and spectroscopic profile, as outlined in this guide, is essential for its safe and effective application in research and development.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Specialty Chemicals. (2025, October 9). The Role of this compound in Advanced Materials Synthesis. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-Bromo-2-fluorobenzotrifluoride: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

4-Bromo-2-fluorobenzotrifluoride (CAS No: 142808-15-9) has emerged as a pivotal structural motif and versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique trifluoromethylated and halogenated aromatic scaffold provides a powerful tool for synthetic chemists to construct complex molecular architectures with enhanced pharmacological and material properties.[4] This guide offers an in-depth analysis of its physicochemical properties, established synthetic routes, and critical applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug development. We will explore the mechanistic rationale behind its synthetic utility and provide field-proven protocols for its application, offering researchers and drug development professionals a comprehensive resource for leveraging this high-value intermediate.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of chemical synthesis, the value of an intermediate is often defined by its functional group tolerance, reactivity, and the strategic advantages it confers upon the final molecule. This compound is a prime example of a molecule whose constituent parts—a trifluoromethyl group, a fluorine atom, and a bromine atom—each play a distinct and synergistic role.

-

The Trifluoromethyl (CF₃) Group: This moiety is a celebrated "bio-isostere" in medicinal chemistry. Its introduction into a drug candidate can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, its high lipophilicity can improve membrane permeability and bioavailability, critical parameters in drug design.[1][4][5]

-

The Bromine Atom: Positioned for reactivity, the bromine atom serves as an exceptionally reliable handle for transition-metal-catalyzed cross-coupling reactions.[4] Its greater reactivity compared to the fluorine atom allows for high regioselectivity in reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the precise formation of new carbon-carbon and carbon-heteroatom bonds.[1]

-

The Fluorine Atom: The fluorine substituent modulates the electronic properties of the aromatic ring, influencing its reactivity and the pKa of adjacent functional groups.[4] This electronic tuning can be crucial for optimizing ligand-receptor binding interactions and improving the pharmacokinetic profile of a molecule.

This unique combination makes this compound a highly sought-after precursor for a wide range of Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and central nervous system (CNS) drugs, as well as for the development of advanced OLED materials and next-generation agrochemicals.[2][3]

Physicochemical Properties and Characterization

The precise physical and chemical properties of this compound are fundamental to its handling, reaction optimization, and safety. All quantitative data are summarized in the table below for clarity and ease of reference.

| Property | Value | Source |

| CAS Number | 142808-15-9 | [6] |

| Molecular Formula | C₇H₃BrF₄ | [6] |

| Molecular Weight | 243.00 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [6] |

| Density | 1.72 g/mL | [6] |

| Boiling Point | 161-162 °C | [6] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., benzene, ethanol, chloroform) | [6] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [6] |

Synthesis and Mechanistic Insights

The efficient synthesis of this compound is critical for its availability in research and industry. While several routes exist, a common and scalable strategy involves the regioselective bromination of an appropriate fluoroaniline precursor, followed by a diazotization reaction.

A representative synthetic pathway involves the transformation of o-fluoroaniline.[7] The causality behind this choice is rooted in the availability of the starting material and the directing effects of the existing substituents, which guide the incoming bromine atom to the desired para position. A modern improvement upon classical methods, as highlighted in patent literature, is the use of elemental bromine, which is significantly more cost-effective than alternative brominating agents like N-bromosuccinimide (NBS), thereby reducing overall synthesis cost.[7]

Caption: A generalized workflow for the synthesis of this compound.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The true power of this compound is realized when it is used as a scaffold in complex molecule synthesis. The Suzuki-Miyaura coupling is arguably the most critical application, enabling the formation of a C-C bond between the aromatic ring and a wide variety of boronic acids or esters. This reaction is a cornerstone of modern pharmaceutical development.

Causality Behind the Protocol

-

Catalyst: A palladium(0) complex is the engine of the reaction. It undergoes a cycle of oxidative addition and reductive elimination to couple the two organic fragments.

-

Ligand: A phosphine-based ligand is essential. It stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity to facilitate the key steps of the catalytic cycle.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid partner in the transmetalation step, forming a more nucleophilic boronate species that can transfer its organic group to the palladium center.

-

Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic-soluble and water-soluble reactants.

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to be self-validating through clear checkpoints and expected outcomes.

-

Reaction Setup (Inert Atmosphere):

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.5 eq).

-

Causality: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. Using a slight excess of the boronic acid ensures complete consumption of the limiting reagent.

-

-

Catalyst and Ligand Addition:

-

In a separate vial, pre-mix the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) and add it to the flask.

-

Causality: Pre-mixing ensures homogenous distribution. The catalyst loading is kept low (3 mol%) to be efficient and cost-effective.

-

-

Solvent Addition and Degassing:

-

Add a degassed solvent system, such as a 4:1 mixture of Dioxane:Water.

-

Causality: Degassing the solvent (e.g., by three freeze-pump-thaw cycles or by bubbling with argon) removes dissolved oxygen, which can poison the catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

-

Validation Check: A successful reaction will show the consumption of the starting material (this compound) and the appearance of a new, less polar spot (the coupled product) on the TLC plate.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

-

Final Validation: The spectroscopic data must be consistent with the expected structure of the coupled product. The presence of signals corresponding to both coupled fragments and the absence of the starting material's characteristic signals confirm success.

-

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.

-

Hazards: The compound is irritating to the eyes, respiratory system, and skin.[6] It may be harmful if inhaled, swallowed, or in case of skin contact.[6]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or face shield).[8][9]

-

Handling:

-

Storage:

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its carefully arranged functional groups provide a predictable and powerful platform for building complexity in drug discovery, materials science, and agrochemical research. By understanding the mechanistic principles that govern its synthesis and reactivity, particularly in robust and versatile reactions like the Suzuki-Miyaura coupling, researchers can unlock its full potential. As the demand for novel, high-performance molecules continues to grow, the importance of such well-designed, multifunctional building blocks will only increase, cementing the role of this compound in the chemist's essential toolkit.

References

-

This compound - ChemBK. (2024-04-09). Retrieved January 9, 2026, from [Link]

-

4-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 142414 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. chemicalbook.com [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

The Synthetic Cornerstone: A Technical Guide to 4-Bromo-2-fluorobenzotrifluoride for Advanced Research

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. Among the array of fluorinated building blocks, 4-Bromo-2-fluorobenzotrifluoride (CAS No. 142808-15-9) emerges as a uniquely versatile and powerful intermediate.[1][2] Its trifunctionalized aromatic core, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, presents a confluence of reactive handles and electronically influential substituents. This guide provides an in-depth exploration of the structure, properties, and synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in advanced chemical synthesis.

Molecular Structure and Physicochemical Properties: A Foundation for Reactivity

This compound is a colorless to light yellow liquid at room temperature.[1][2] The strategic placement of its substituents on the benzene ring dictates its unique reactivity profile. The potent electron-withdrawing nature of both the trifluoromethyl (-CF3) group and the fluorine atom significantly influences the electron density of the aromatic ring, rendering it susceptible to specific transformations.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 142808-15-9 | [1][2] |

| Molecular Formula | C₇H₃BrF₄ | [1][2] |

| Molecular Weight | 243.00 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Density | 1.72 g/mL | [1][2] |

| Refractive Index (n20/D) | 1.46 | [1][2] |

| Storage | Store at room temperature | [1][2] |

The interplay between the inductive effects of the fluorine and trifluoromethyl groups and the potential for the bromine atom to act as a leaving group in cross-coupling reactions forms the basis of its extensive utility in synthetic chemistry.[3]

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Table 2: Predicted and Observed Spectroscopic Data for this compound and Related Structures

| Technique | Data/Prediction | Source/Analogy |

| ¹H NMR | Aromatic region (~7.5-7.9 ppm), complex splitting patterns due to H-F and H-H couplings. | Analogy with 4-Bromobenzotrifluoride[5][6] |

| ¹³C NMR | Aromatic carbons (~110-140 ppm), CF₃ carbon (quartet, ~120-125 ppm due to C-F coupling), C-Br (~115-125 ppm), C-F (large doublet due to C-F coupling). | Analogy with 4-Bromobenzotrifluoride and 4-Fluorobenzotrifluoride[7][8] |

| ¹⁹F NMR | Two distinct signals are expected: one for the aromatic fluorine and a singlet for the -CF₃ group. The chemical shift of the -CF₃ group is typically around -63 ppm. | [9] |

| IR (Infrared) | Strong C-F stretching bands (~1100-1350 cm⁻¹ for CF₃), C-Br stretching (~500-600 cm⁻¹), and aromatic C-H and C=C stretching bands. | [10] |

| Mass Spec. (MS) | Molecular ion peak (M⁺) showing characteristic isotopic pattern for bromine (M⁺ and M+2 in ~1:1 ratio). | Analogy with 2-Bromo-5-fluorobenzotrifluoride[11] |

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds, offering a wide chemical shift range and high sensitivity, making it an excellent tool for reaction monitoring and purity determination.[12][13][14]

Synthesis of this compound: A Practical Approach

The synthesis of this compound typically involves multi-step sequences starting from more readily available precursors. One common strategy involves the bromination of a suitable fluorobenzotrifluoride derivative.

Experimental Protocol: Synthesis via Bromination (Illustrative)

This protocol is based on general bromination procedures for activated aromatic compounds.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from established methods for similar substrates. [1]

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

-

Inerting: Purge the flask with nitrogen or argon for 15 minutes.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

This reaction enables the formation of C-N bonds, providing access to a wide range of substituted anilines, which are important pharmacophores. [15] Diagram 3: Buchwald-Hartwig Amination Workflow

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine

This protocol is a general guideline based on established procedures. [3][16]

-

Reaction Setup (under inert atmosphere): To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 1.2-2.4 mol%), and sodium tert-butoxide (1.4 mmol).

-

Addition of Reagents: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

-

Solvent Addition: Add anhydrous and deoxygenated toluene or dioxane (1.0 mL) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using LC-MS or GC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the aromatic ring in this compound, due to the presence of the -F and -CF₃ groups, makes it amenable to nucleophilic aromatic substitution (SₙAr). [17][18]In this reaction, a nucleophile can displace one of the halogens. The fluorine atom, being more electronegative, activates the ring more strongly for nucleophilic attack and can be a better leaving group than bromine in SₙAr reactions, contrary to what is observed in Sₙ1 and Sₙ2 reactions. [17] Diagram 4: Nucleophilic Aromatic Substitution (SₙAr) Mechanism

Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide

This is a representative protocol and may require optimization.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Nucleophile Addition: Add a solution of the sodium or potassium salt of the desired alcohol (e.g., sodium methoxide, 1.2 mmol).

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and stir.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, pour it into water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. [2]It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and do not inhale vapors. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion: A Versatile Tool for Innovation

This compound stands as a testament to the power of strategic fluorination in modern chemical synthesis. Its unique combination of reactive sites and electronic properties provides chemists with a versatile platform for the construction of complex molecular architectures. The ability to selectively engage in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions makes it an invaluable building block in the development of new pharmaceuticals and advanced materials. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable compound in their pursuit of scientific innovation.

References

- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. (URL: not available)

-

This compound - Optional[ATR-IR] - Spectrum - SpectraBase. (URL: [Link])

-

4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem. (URL: [Link])

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. (URL: [Link])

-

4-Bromo-2-fluorobenzyl bromide - Optional[13C NMR] - Spectrum - SpectraBase. (URL: [Link])

-

Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

-

4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem. (URL: [Link])

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. (URL: [Link])

-

4-Bromobenzotrifluoride - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

-

2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 - PubChem. (URL: [Link])

-

3-Bromo-4-fluorobenzotrifluoride | C7H3BrF4 | CID 144295 - PubChem. (URL: [Link])

-

4-Bromo-3-nitrobenzotrifluoride - the NIST WebBook. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (URL: [Link])

-

Fluorine NMR. (URL: [Link])

-

Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... - ResearchGate. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

19F NMR Reference Standards. (URL: [Link])

-

4-Bromo-3-fluorobenzotrifluoride | C7H3BrF4 | CID 142414 - PubChem. (URL: [Link])

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. (URL: [Link])

-

Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])

-

Process for the synthesis of organic compounds - European Patent Office - EP 2266961 B1. (URL: [Link])

-

4-Bromo-3-nitrobenzotrifluoride - the NIST WebBook. (URL: [Link])

-

16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

-

19Flourine NMR. (URL: [Link])

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

-

16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. 4-Bromobenzotrifluoride(402-43-7) 1H NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 4-Bromobenzotrifluoride(402-43-7) 13C NMR spectrum [chemicalbook.com]

- 8. 4-Fluorobenzotrifluoride(402-44-8) 13C NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. azom.com [azom.com]

- 13. biophysics.org [biophysics.org]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Strategic Importance of 4-Bromo-2-fluorobenzotrifluoride

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-fluorobenzotrifluoride

This compound (CAS No. 142808-15-9) is a highly functionalized aromatic compound that has emerged as a critical building block in modern chemical synthesis.[1] Its utility spans a wide range of high-value sectors, including pharmaceutical development, agrochemical research, and materials science.[2][3] The molecule's unique architecture, featuring a trifluoromethyl group (-CF₃), a fluorine atom, and a bromine atom on a benzene ring, provides a powerful and versatile platform for synthetic chemists.

The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[4][5] The fluorine atom further modulates the electronic properties of the aromatic ring, influencing reactivity and potential interactions with biological targets.[5] Crucially, the bromine atom serves as a versatile synthetic handle, readily participating in a host of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental to the construction of complex molecular frameworks.[2][5] This trifecta of functional groups makes this compound an indispensable intermediate in the synthesis of novel anticancer agents, antiviral therapies, and advanced polymers.[3][6]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers and process chemists in selecting the optimal route for their specific applications.

Chapter 1: Core Synthetic Strategies

The synthesis of this compound can be approached from two principal retrosynthetic perspectives. The choice of strategy is often dictated by the availability and cost of starting materials, desired scale, and regiochemical control.

-

Diazotization-Bromination Pathway: This classical approach involves the transformation of a primary aromatic amine. The synthesis commences with an appropriately substituted aminofluorobenzotrifluoride, which undergoes diazotization followed by a copper-catalyzed bromination (Sandmeyer reaction). This method offers exceptional regiochemical fidelity, as the positions of the substituents are pre-defined in the starting material.

-

Electrophilic Aromatic Substitution (SEAr) Pathway: This strategy involves the direct bromination of a 2-fluorobenzotrifluoride precursor. The success of this route hinges on the directing effects of the existing fluorine and trifluoromethyl substituents to achieve the desired 4-bromo regiochemistry. This pathway can be more atom-economical if high selectivity can be achieved.

Caption: High-level overview of the two primary retrosynthetic routes to this compound.

Chapter 2: The Diazotization Pathway via Sandmeyer Reaction

The conversion of an aromatic amine to an aryl bromide via a diazonium salt intermediate is one of the most reliable and widely used transformations in organic synthesis.[7][8] The Sandmeyer reaction, specifically, provides an efficient means to install a bromine atom with high regioselectivity.[9]

Principle and Mechanism

The process is a two-stage, one-pot reaction:

-

Diazotization: The synthesis begins with the treatment of a primary aromatic amine, such as 2-fluoro-4-aminobenzotrifluoride, with nitrous acid (HNO₂).[10] The nitrous acid is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) or hydrobromic acid (HBr). This reaction must be conducted at low temperatures (typically 0-5°C) to ensure the stability of the resulting diazonium salt, which is prone to decomposition and can be explosive if isolated in a dry state.[11][12]

-

Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution or suspension of a copper(I) halide, in this case, copper(I) bromide (CuBr).[7] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7] It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the liberation of nitrogen gas (N₂), a thermodynamically highly favorable process. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[7][8]

Caption: Mechanism of the Diazotization-Sandmeyer pathway for synthesizing this compound.

Experimental Protocol: Diazotization-Sandmeyer Synthesis

This protocol is a representative procedure adapted from established methods for Sandmeyer reactions and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[12][13]

Materials:

-

2-Fluoro-4-aminobenzotrifluoride

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48% aq.)

-

Copper(I) bromide (CuBr)

-

Diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Preparation of the Amine Salt Solution:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-Fluoro-4-aminobenzotrifluoride (1.0 eq) and 48% hydrobromic acid (3.0 eq).

-

Cool the mixture to 0°C in an ice-salt bath with vigorous stirring until a fine, uniform slurry is formed.

-

-

Diazotization:

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add this NaNO₂ solution dropwise to the cold amine salt slurry via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature between 0°C and 5°C.

-

After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the initial slurry. Test for excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (1.5 eq). Cool this solution to 0°C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. The addition should be portion-wise or via a dropping funnel, ensuring the temperature does not rise excessively.

-

Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

-

Chapter 3: The Electrophilic Bromination Pathway

Direct bromination of an aromatic ring is a cornerstone of electrophilic aromatic substitution (SEAr). This pathway offers a more direct route to the target compound, provided that the regioselectivity can be effectively controlled.[14]

Principle and Mechanism

In the bromination of 2-fluorobenzotrifluoride, the regiochemical outcome is governed by the directing effects of the two existing substituents:

-

-F (Fluoro group): An ortho-, para-director. While it is deactivating overall due to its high electronegativity (inductive effect), it can donate lone-pair electron density into the ring via resonance, activating the ortho and para positions relative to the meta position.

-

-CF₃ (Trifluoromethyl group): A strong deactivating and meta-director. Its powerful electron-withdrawing inductive effect deactivates the entire ring, especially the ortho and para positions, making the meta position the least deactivated site for electrophilic attack.

When both groups are on the ring, their effects are combined. In 2-fluorobenzotrifluoride, the C4 position is para to the activating fluoro group and meta to the deactivating trifluoromethyl group. This convergence of directing effects strongly favors electrophilic attack at the C4 position, leading to the desired product with high regioselectivity.

The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron powder (which is converted to FeBr₃ in situ), to polarize the bromine molecule (Br₂), making it a much stronger electrophile (Br⁺).[15] The polarized bromine is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate). Finally, a base (like Br⁻) removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the brominated product.

Caption: Key stages in the Lewis acid-catalyzed electrophilic bromination of 2-fluorobenzotrifluoride.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative procedure adapted from general methods for aromatic bromination and should be performed with extreme caution due to the corrosive and toxic nature of bromine.[14][16]

Materials:

-

2-Fluorobenzotrifluoride

-

Liquid Bromine (Br₂)

-

Iron powder or anhydrous Iron(III) bromide (FeBr₃)

-

Dichloromethane (optional, as solvent)

-

10% Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., containing NaOH solution to neutralize HBr gas), add 2-Fluorobenzotrifluoride (1.0 eq) and a catalytic amount of iron powder (0.02 eq).

-

If desired, a solvent such as dichloromethane can be used. Cool the flask to 0-5°C in an ice bath.

-

-

Bromination:

-

Slowly add liquid bromine (1.05 eq) to the stirred mixture via the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by GC or TLC analysis. The evolution of HBr gas should be observed.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath and cautiously quench it by slowly adding cold water.

-

Transfer the mixture to a separatory funnel. If a solvent was used, separate the organic layer. If not, extract the aqueous layer with dichloromethane.

-

Wash the organic layer with 10% sodium bisulfite solution to remove any unreacted bromine (the red-brown color will disappear).

-

Subsequently, wash with saturated sodium bicarbonate solution to remove HBr, and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride (CaCl₂), filter, and remove the solvent by rotary evaporation.

-

The resulting crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

-

Chapter 4: Comparative Analysis of Synthesis Pathways

The selection of a synthetic route depends on a multitude of factors including cost, scale, safety, and available equipment. Both the Diazotization and Electrophilic Bromination pathways are viable but present different advantages and challenges.

| Parameter | Diazotization-Sandmeyer Pathway | Electrophilic Bromination (SEAr) Pathway |

| Starting Material | 2-Fluoro-4-aminobenzotrifluoride | 2-Fluorobenzotrifluoride |

| Regioselectivity | Excellent; determined by starting material. | Very Good to Excellent; governed by directing groups. |

| Key Reagents | NaNO₂, HBr, CuBr | Br₂, FeBr₃ (or Fe) |

| Reaction Conditions | Low temperature (0-5°C) is critical. | Can often be run from 0°C to room temperature. |

| Safety Concerns | Potentially unstable/explosive diazonium intermediate. Use of toxic copper salts. | Use of highly corrosive and toxic liquid bromine. Evolution of HBr gas. |

| Waste Stream | Aqueous waste containing copper salts and acid. | Acidic aqueous waste and neutralized HBr. |

| Scalability | Scalable, but thermal control of the diazotization and diazonium decomposition is critical. | Generally straightforward to scale; gas evolution must be managed. |

| Typical Yields | Good to excellent (70-90%). | Good to excellent (75-95%), dependent on selectivity. |

Expert Insights: The Diazotization-Sandmeyer pathway is often favored in research and complex synthesis due to its unambiguous regiochemical outcome. When the starting amine is readily available, this route provides a high degree of certainty. However, the operational hazards associated with diazonium salts and the environmental impact of copper waste are significant considerations for large-scale industrial production.[13]

The Electrophilic Bromination pathway is more atom-economical and avoids the use of unstable intermediates. Its primary challenge is ensuring high regioselectivity, though in the case of 2-fluorobenzotrifluoride, the directing groups cooperate favorably. This makes it a potentially more cost-effective and straightforward option for industrial synthesis, provided that handling protocols for liquid bromine are robustly implemented.[14]

References

-

Wikipedia. Balz–Schiemann reaction. [Link]

- Grokipedia. Balz–Schiemann reaction.

-

Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]

-

Organic Chemistry Portal. Balz-Schiemann Reaction. [Link]

-

ACS Omega. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]

- Google Patents.

-

Wikipedia. Sandmeyer reaction. [Link]

-

Autech. The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. [Link]

-

PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Organic Chemistry Portal. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Role of 3-Bromo-2-fluorobenzotrifluoride in Specialty Chemical Synthesis. [Link]

-

Autech. The Role of this compound in Advanced Materials Synthesis. [Link]

- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Iowa State University. SOME REACTIONS OF m-AMINOBENZOTRIFLUORIDE AND ITS BROMINATED DERIVATIVES. [Link]

- Google Patents. US4155940A - M-Bromo-benzotrifluorides.

-

Scribd. Halogen Exchange Reaction | PDF. [Link]

-

Science of Synthesis. M. Braun Halogen–halogen exchange at a saturated carbon atom, the so-called Finkelstein reac. [Link]

-

Autech. 5-Bromo-2-fluorobenzotrifluoride: A Crucial Building Block for Pharma Innovation. [Link]

-

ACS Publications. Preparation of m-Fluorobenzotrifluoride. [Link]

- Google Patents.

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

- Google Patents. US8088960B2 - Process for the production of substituted bromobenzenes.

-

Wikipedia. Finkelstein reaction. [Link]

- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

Organic Chemistry Portal. Diazotisation. [Link]

-

PMC - NIH. Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

- Google Patents.

-

MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Diazotisation [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

- 14. CN105801348A - 3-bromobenzotrifluoride and preparation method thereof - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. US4155940A - M-Bromo-benzotrifluorides - Google Patents [patents.google.com]

Spectroscopic data for 4-Bromo-2-fluorobenzotrifluoride

An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-2-fluorobenzotrifluoride

Introduction

This compound (CAS No. 142808-15-9) is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring a trifluoromethyl group, a fluorine atom, and a bromine atom—creates a versatile chemical scaffold. The trifluoromethyl group can enhance metabolic stability and lipophilicity in drug candidates, while the bromine and fluorine atoms provide reactive sites for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed analysis of the key spectroscopic data for this compound. Understanding its spectral signature is paramount for structural verification, reaction monitoring, and quality control in any research or manufacturing setting. This document synthesizes available experimental data with expert interpretation based on fundamental spectroscopic principles to offer a holistic view of the molecule's characteristics.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by vibrations associated with the substituted aromatic ring and the carbon-fluorine bonds of the trifluoromethyl group.

An experimental Attenuated Total Reflectance (ATR) IR spectrum is available and provides key structural insights.[3]

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |

| ~1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1320 | Strong | C-F Symmetric Stretch (CF₃) |

| ~1180 - 1140 | Strong | C-F Asymmetric Stretch (CF₃) |

| ~1250 | Strong | Aromatic C-F Stretch |

| ~1050 | Medium | C-Br Stretch |

| ~900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |

Interpretation: The most prominent features in the spectrum are the very strong absorption bands in the 1320-1140 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl (CF₃) group.[1] The presence of multiple strong peaks in this "fingerprint" region confirms the existence of the CF₃ substituent. The aromatic C-F stretch is also found in this region. Absorptions corresponding to the aromatic C=C ring stretches appear in the 1600-1450 cm⁻¹ range, confirming the benzene core. The weaker C-H stretching vibrations above 3000 cm⁻¹ and the strong out-of-plane bending signals below 900 cm⁻¹ further corroborate the substituted aromatic structure. The C-Br stretch is typically weaker and appears at lower wavenumbers, around 1050 cm⁻¹.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: The sample spectrum is acquired. The instrument's software typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural assignment. While experimental spectra for this specific isomer are not widely available in public databases, a robust prediction of the spectra can be made based on established principles of chemical shifts and spin-spin coupling.[1]

Caption: Predicted ¹H-¹⁹F Spin-Spin Coupling Network.

¹H NMR Spectroscopy (Predicted)

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, one for each proton (H3, H5, H6). Due to the lack of symmetry, each proton is in a unique chemical environment.

-

Chemical Shifts (δ): The protons will resonate in the typical aromatic region, likely between 7.0 and 8.0 ppm. The electron-withdrawing effects of the F, Br, and CF₃ groups will deshield the protons, shifting them downfield. H3, being ortho to both the F and CF₃ groups, is expected to be the most deshielded.

-

Splitting Patterns: The signals will be complex due to both homonuclear (H-H) and heteronuclear (H-F) coupling.

-

H6: Will appear as a doublet of doublets, split by H5 (³JHH, ortho coupling, ~7-9 Hz) and potentially a smaller coupling to the fluorine on the ring (⁵JHF, para coupling, ~1-3 Hz).

-

H5: Will appear as a complex multiplet, split by H6 (³JHH, ortho), H3 (⁴JHH, meta coupling, ~2-3 Hz), and the ring fluorine (⁴JHF, meta coupling, ~4-6 Hz).

-

H3: Will appear as a doublet of doublets, split by the ring fluorine (³JHF, ortho coupling, ~8-10 Hz) and H5 (⁴JHH, meta).

-

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each of the seven carbon atoms in the molecule.[1]

-

Chemical Shifts (δ):

-

The carbon of the C F₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF, ~270-280 Hz).

-

The carbon directly attached to the CF₃ group (C 1) will appear as a quartet with a smaller coupling (²JCF, ~30-35 Hz).

-

The carbon attached to the ring fluorine (C 2) will show a large one-bond C-F coupling (¹JCF, ~240-250 Hz) and will appear as a doublet.

-

The carbon attached to bromine (C 4) will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.

-

The remaining aromatic carbons will appear as doublets or more complex multiplets due to two-, three-, and four-bond couplings to the fluorine atoms (²JCF, ³JCF, ⁴JCF).

-

¹⁹F NMR Spectroscopy (Predicted)

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments.[4][5] Two signals are expected for this compound.

-

Chemical Shifts (δ): Chemical shifts are referenced to CFCl₃ (δ = 0 ppm).

-

CF₃ group: Aromatic trifluoromethyl groups typically resonate in the range of -60 to -65 ppm.[6]

-

Aromatic F: Fluorine atoms on an aromatic ring resonate over a wider range, but for this substitution pattern, a shift between -110 and -130 ppm is expected.

-

-

Splitting Patterns:

-

The CF₃ signal is expected to be a singlet or a very finely split multiplet due to weak long-range couplings to the aromatic protons.

-

The aromatic fluorine signal will be a complex multiplet due to coupling with H3 (³JHF, ortho), H5 (⁴JHF, meta), and H6 (⁵JHF, para).

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F nuclei. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are required.

-

¹⁹F NMR Acquisition: This is a high-sensitivity experiment. Proton decoupling can be used to simplify the spectrum if desired.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (CFCl₃ for ¹⁹F).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺˙): The molecule has an exact mass of 241.9354 g/mol .[3] A key feature will be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z ≈ 242 (for the ⁷⁹Br isotopologue) and one at m/z ≈ 244 (for the ⁸¹Br isotopologue). This characteristic M/M+2 pattern is a definitive indicator of a single bromine atom in the molecule.

-

Key Fragmentation Patterns: Electron ionization (EI) would likely induce fragmentation. Predicted fragmentation pathways include:

-

Loss of Br: [M-Br]⁺ would result in a fragment at m/z = 163.

-

Loss of CF₃: [M-CF₃]⁺ would result in bromine-containing fragments at m/z = 173/175.

-

Loss of F: [M-F]⁺ would result in fragments at m/z = 223/225.

-

Table 2: Predicted Key Fragments in Mass Spectrometry

| m/z (Predicted) | Assignment | Notes |

| 242 / 244 | [C₇H₃BrF₄]⁺˙ | Molecular Ion (M⁺˙), characteristic 1:1 bromine isotope pattern |

| 163 | [C₇H₃F₄]⁺ | Loss of Br radical |

| 173 / 175 | [C₆H₃BrF]⁺ | Loss of CF₃ radical |

| 223 / 225 | [C₇H₃BrF₃]⁺˙ | Loss of F radical from the ring |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (e.g., 1 µL) of the solution is injected into the GC, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interactions with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using Electron Ionization, EI, at 70 eV).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The spectroscopic profile of this compound is distinct and informative. IR spectroscopy readily confirms the presence of the key trifluoromethyl and aromatic functional groups. While direct experimental NMR and MS data are not widely published, a thorough analysis based on fundamental principles allows for a confident prediction of the spectral features. The ¹H and ¹⁹F NMR spectra are predicted to be complex due to extensive spin-spin coupling, providing a unique fingerprint for the molecule. Mass spectrometry would be defined by the characteristic M/M+2 isotopic pattern of the molecular ion, confirming the presence of a single bromine atom. This comprehensive spectroscopic characterization is essential for any scientist utilizing this versatile building block in synthesis, ensuring structural integrity and purity.

References

-

SpectraBase. (2026). This compound. Wiley-VCH GmbH. [Link]

-

Supporting Information for an article. (n.d.). Royal Society of Chemistry. [Link]

-

Alachem Co., Ltd. (n.d.). This compound. [Link]

-

Supporting Information. (2018). The Royal Society of Chemistry. [Link]

-

SpectraBase. (2026). 4-Bromobenzotrifluoride. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 3-Bromo-4-fluorobenzotrifluoride. [Link]

-

NIST. (n.d.). 4-Bromo-3-nitrobenzotrifluoride. [Link]

-

NIST. (n.d.). 3-Bromo-4-fluorobenzotrifluoride. [Link]

-

SpectraBase. (2026). 4-BROMO-2-FLUOROBENZOYLBROMIDE. [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluorobenzotrifluoride. [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. [Link]

-

NIST. (n.d.). 4-Bromo-3-nitrobenzotrifluoride. [Link]

-

University of Science. (n.d.). 19Flourine NMR. [Link]

-

University of Washington. (2001). Fluorine NMR. [Link]

Sources

An In-depth Technical Guide to the NMR Spectrum Analysis of 4-Bromo-2-fluorobenzotrifluoride

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 4-bromo-2-fluorobenzotrifluoride, a key building block in pharmaceutical and agrochemical development.[1][2][3] By dissecting the theoretical underpinnings of chemical shifts and spin-spin coupling, this document serves as a practical resource for scientists engaged in the synthesis and characterization of complex fluorinated aromatic compounds. We will explore the nuanced effects of the bromine, fluorine, and trifluoromethyl substituents on the NMR spectra, providing a framework for predicting and interpreting spectral data with high fidelity.

Introduction: The Significance of this compound

This compound is a strategically important intermediate in modern chemical synthesis. Its unique substitution pattern, featuring a trifluoromethyl group, a fluorine atom, and a bromine atom on a benzene ring, offers multiple points for synthetic modification. The incorporation of fluorine and trifluoromethyl groups is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] Consequently, a thorough understanding of its structural characterization by NMR is paramount for researchers in drug discovery and process development. This guide will demystify the complexities of its NMR spectra, enabling confident structural verification and purity assessment.

Foundational Principles of NMR Spectroscopy for Fluorinated Aromatics

The NMR spectrum of this compound is governed by the interplay of electronic effects from its three distinct substituents.

Chemical Shift: The position of a signal in an NMR spectrum, or its chemical shift (δ), is primarily influenced by the local electronic environment of the nucleus.

-